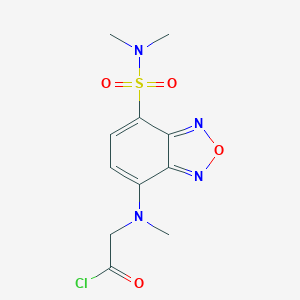
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a nitro group (-NO2) and a butene moiety, which includes a double bond in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) typically involves the nitration of 3-methyl-3-butene-2-one. One common method is the reaction of 3-methyl-3-butene-2-one with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amino group.
Substitution: Compounds with various functional groups replacing the nitro group.
Scientific Research Applications
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) involves its interaction with molecular targets through its nitro and butene moieties. The nitro group can participate in redox reactions, while the butene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects by modifying cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-butene-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-3-butene-2-one: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Nitro-3-butene-2-one: Different position of the nitro group, leading to distinct chemical properties.
Uniqueness
3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is unique due to the combination of the nitro group and the E-configuration of the double bond. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
149795-00-6 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
InChI Key |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/C(=O)C |
Canonical SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Synonyms |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
